molecular formula C18H18O5 B14486051 5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione CAS No. 66267-78-5

5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione

Cat. No.: B14486051
CAS No.: 66267-78-5
M. Wt: 314.3 g/mol
InChI Key: MMWHGQOVSLBDIC-UHFFFAOYSA-N
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Description

5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione is an organic compound belonging to the class of naphthopyrans. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a pyran ring, and multiple methoxy and methyl substituents. It is known for its photochromic properties, which means it can change color when exposed to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with pyran precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.

Scientific Research Applications

5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione has several scientific research applications:

    Chemistry: It is used as a photochromic dye in the study of light-induced color changes and their applications in materials science.

    Biology: The compound’s photochromic properties are explored for potential use in biological imaging and as molecular switches.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in photodynamic therapy.

    Industry: It is used in the development of smart materials, such as photochromic lenses and coatings that change color in response to light.

Mechanism of Action

The mechanism of action of 5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione involves the absorption of light, which induces a structural change in the molecule. This change typically involves the cleavage of the C(sp3)–O bond in the pyran ring, leading to the formation of different isomeric forms. These isomers can revert to the original form in the absence of light, resulting in a reversible color change. The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with light and its subsequent photochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Naphthopyrans: Other naphthopyran derivatives with different substituents.

    Spiropyrans: Compounds with a similar photochromic mechanism but different structural frameworks.

    Chromenes: Another class of photochromic compounds with a similar core structure.

Uniqueness

5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione is unique due to its specific substituents, which influence its photochromic properties. The presence of methoxy and methyl groups can affect the rate of color change and the stability of the photochromic forms, making it distinct from other similar compounds.

Properties

CAS No.

66267-78-5

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

5,9-dimethoxy-3,3,8-trimethylbenzo[f]chromene-7,10-dione

InChI

InChI=1S/C18H18O5/c1-9-14(19)11-8-12(21-4)17-10(6-7-18(2,3)23-17)13(11)15(20)16(9)22-5/h6-8H,1-5H3

InChI Key

MMWHGQOVSLBDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C3C=CC(OC3=C(C=C2C1=O)OC)(C)C)OC

Origin of Product

United States

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